molecular formula C19H11ClN4O2S B11599901 (3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11599901
M. Wt: 394.8 g/mol
InChI Key: FSZPEFKBKNYMTH-PFONDFGASA-N
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Description

The compound “(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features a combination of indole, thiazolo, and triazole rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indole ring, the thiazolo ring, and the triazole ring. Typical synthetic routes might include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Formation of the Thiazolo Ring: This might involve the cyclization of thioamides with α-haloketones.

    Formation of the Triazole Ring: This can be synthesized through the reaction of hydrazines with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, including the use of continuous flow reactors and other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.

    Reduction: Reduction reactions might target the carbonyl groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: The compound might be investigated for its potential as a therapeutic agent.

    Diagnostics: Possible use in diagnostic assays.

Industry

    Pharmaceuticals: Use in the synthesis of other pharmaceutical compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The combination of indole, thiazolo, and triazole rings in a single molecule is relatively unique.

    Potential Biological Activity: The specific arrangement of functional groups might confer unique biological activities not seen in similar compounds.

Properties

Molecular Formula

C19H11ClN4O2S

Molecular Weight

394.8 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)-5-(1-methyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H11ClN4O2S/c1-23-13-8-3-2-7-12(13)14(17(23)25)15-18(26)24-19(27-15)21-16(22-24)10-5-4-6-11(20)9-10/h2-9H,1H3/b15-14-

InChI Key

FSZPEFKBKNYMTH-PFONDFGASA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)C1=O

Origin of Product

United States

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